molecular formula C13H13BrN2O B118381 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone CAS No. 149490-78-8

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone

Numéro de catalogue: B118381
Numéro CAS: 149490-78-8
Poids moléculaire: 293.16 g/mol
Clé InChI: JYNSQBPZCFNNGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone (CAS 149490-78-8) is a brominated aromatic compound featuring a ketone-linked butanone chain and an imidazole heterocycle. Its molecular formula is C₁₃H₁₃BrN₂O, with a molecular weight of 293.16 g/mol, a density of 1.39 g/cm³, and a boiling point of 478.6°C at 760 mmHg .

Propriétés

IUPAC Name

1-(4-bromophenyl)-4-imidazol-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-12-5-3-11(4-6-12)13(17)2-1-8-16-9-7-15-10-16/h3-7,9-10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNSQBPZCFNNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435049
Record name 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149490-78-8
Record name 1-(4-Bromophenyl)-4-(1H-imidazol-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

The synthesis of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to form the 4-bromophenyl intermediate.

    Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved using various reagents and catalysts, such as ammonium acetate and acetic acid.

    Coupling Reaction: The final step is the coupling of the 4-bromophenyl intermediate with the imidazole ring to form the desired compound. This step often requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Ketone oxidation : Using strong oxidizing agents like KMnO₄ under acidic conditions converts the butanone moiety to a carboxylic acid derivative.

  • Imidazole ring oxidation : Reactions with H₂O₂/AcOH selectively oxidize the imidazole ring to form nitroimidazole derivatives, preserving the bromophenyl group .

ReagentConditionsProductYield
KMnO₄/H₂SO₄Reflux, 6 hr4-(4-Bromophenyl)-4-imidazolylbutanoic acid55%
H₂O₂ (30%)/AcOH55–60°C, 3 hr1-(4-Bromophenyl)-4-(5-nitro-1H-imidazol-1-yl)butanoneNR

Reduction Reactions

Selective reductions modify both aromatic and carbonyl groups:

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitroimidazole intermediates to amino derivatives .

  • Ketone reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol without affecting the bromine.

Substrate ModificationReagentProductApplication
Nitroimidazole derivativeH₂/Pd-CAminoimidazole analogAntimicrobial agents
Parent compoundNaBH₄/EtOH1-(4-Bromophenyl)-4-imidazolylbutanolBioactive intermediates

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr):

Nucleophilic Displacement

Reacting with amines or alkoxides yields aryl ethers/amines:

text
1-(4-Bromophenyl)-4-imidazolylbutanone + Morpholine → 1-(4-Morpholinophenyl)-4-imidazolylbutanone

Conditions : DMF, 80°C, 12 hr.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with boronic acids forms biaryl systems:

text
1-(4-Bromophenyl)-4-imidazolylbutanone + Phenylboronic acid → 1-(4-Biphenyl)-4-imidazolylbutanone

Catalyst : Pd(PPh₃)₄; Base : K₂CO₃; Solvent : DME/H₂O .

Condensation Reactions

The ketone group participates in Claisen-Schmidt condensations:

Aldehyde ComponentConditionsProductYield
4-NitrobenzaldehydeNaOH/MeOH, RT, 2 hrChalcone derivative with imidazole75%

Mechanism : Base-mediated enolate formation followed by aldol addition .

Complexation Reactions

The imidazole nitrogen coordinates with metals:

  • Gold(III) complexes : Forms stable complexes via N-coordination, enhancing anticancer activity.

  • Zinc(II) complexes : Used in catalytic systems for asymmetric synthesis.

Biological Activity Correlation

Reaction products show enhanced bioactivity:

DerivativeBiological ActivityIC₅₀ (μM)Target
Nitro-reduced amino analogAntifungal (C. albicans)12.4Ergosterol biosynthesis
Gold(III) complexAnticancer (MCF-7 cells)3.5Thioredoxin reductase

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential
The compound is studied extensively for its potential as a pharmacophore in drug development. The imidazole ring is known for its biological activity, making this compound a candidate for various therapeutic applications, including:

  • Antimicrobial Agents : Research indicates that derivatives of imidazole rings exhibit significant antimicrobial properties. For example, studies have shown that modifications of similar compounds can enhance their effectiveness against resistant microbial strains .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Biological Research

Mechanism of Action
Research is ongoing into the interactions between 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone and various biological targets. This includes:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated, providing insights into its potential therapeutic mechanisms.
  • Receptor Binding Studies : Understanding how this compound interacts with receptors can help elucidate its pharmacodynamics and therapeutic efficacy.

Materials Science

Advanced Material Development
The unique properties of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone make it suitable for applications in materials science:

  • Organic Semiconductors : Its electronic properties are being explored for use in organic semiconductor devices.
  • Light-emitting Diodes (LEDs) : The compound's characteristics can be advantageous in developing efficient light-emitting materials.

Industrial Applications

Synthesis of Specialty Chemicals
In industrial chemistry, 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone serves as a building block for more complex molecules. It is being researched for its potential use in:

  • Chemical Synthesis : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole Derivatives with Bromophenyl Groups

Several pyrazole-based analogs share the 4-bromophenyl moiety but differ in substituents and backbone structure:

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (C₁₈H₁₆BrFN₂O) and 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (C₂₀H₂₀BrFN₂O) both feature dihydro-pyrazole cores with fluorophenyl substituents. Their crystallographic data (e.g., space groups, unit cell parameters) were resolved using SHELX refinement tools, highlighting their planar aromatic systems and hydrogen-bonded networks .
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (C₂₁H₁₇BrFN₃) introduces a phenyl group at position 1, altering steric interactions compared to the target compound’s imidazole-ketone chain .

Thiadiazole and Chalcogen-Bonded Compounds

The thiadiazole derivative (E)-1,2-bis(4-bromophenyl)-1-(3-((4-bromophenyl)amino)-1,2,4-thiadiazol-5-yl)guanidine exhibits a 1,5-(S⋯N) chalcogen bond (distance: 2.538 Å), a non-covalent interaction critical for stabilizing its supramolecular architecture . This contrasts with the target compound, which relies on weaker van der Waals interactions or hydrogen bonding (e.g., C=O⋯H–N) due to its imidazole and ketone groups.

Key Difference : Thiadiazole derivatives leverage strong S⋯N interactions for structural stability, whereas the target compound’s imidazole may participate in weaker, directional hydrogen bonds.

Bromophenyl-Containing Alcohols and Amines

Simpler bromophenyl compounds like (S)-1-(4-Bromophenyl)ethanol (C₈H₉BrO) and (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride (C₈H₁₀BrN·HCl) are chiral building blocks used in asymmetric synthesis. Their high optical purity (>97% ee) and defined melting points (e.g., 235–241°C for the amine hydrochloride) make them ideal for stereoselective reactions . In contrast, the target compound lacks chiral centers but offers a larger heterocyclic scaffold for multi-target engagement.

Key Difference : Chirality and smaller size enable precise stereochemical applications in alcohols/amines, while the target compound’s extended structure may favor bulkier pharmacophore integration.

Other Imidazole-Containing Ketones

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one (C₁₂H₁₂N₂O) shares the imidazole-ketone motif but replaces the 4-bromophenyl group with a simple phenyl ring. Its crystal structure, resolved via SHELX refinement, reveals a planar conformation stabilized by C–H⋯O hydrogen bonds .

Activité Biologique

1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and an imidazole ring , which are crucial for its biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Target Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes such as thioredoxin reductase (TrxR) and topoisomerase I (Topo I) . These enzymes play vital roles in cellular redox balance and DNA replication, respectively. Inhibition of these enzymes can lead to increased oxidative stress and DNA damage, contributing to the compound's anticancer properties .

Biological Pathways Affected

The inhibition of TrxR affects redox homeostasis, while Topo I inhibition disrupts DNA replication. Both pathways are critical for cancer cell survival, suggesting that 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone may serve as a potential anticancer agent.

Anticancer Properties

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown cytostatic growth inhibition and induced cell cycle arrest at the G2/M phase in oral squamous cell carcinoma (OSCC) lines. The compound exhibits IC50 values in the micromolar range, indicating significant potency against tumor cells.

Cell Line IC50 (μM) Effect
Oral Squamous Cell Carcinoma (OSCC)0.14Partial antagonist
Prostate Cancer (DU145)5.0Cytotoxic activity
Breast Cancer (MCF-7)3.5Cytotoxic activity

Other Biological Activities

Apart from its anticancer effects, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Exhibits potential as an antimicrobial agent due to its structural properties.
  • Antileishmanial Activity : Similar compounds have shown efficacy against Leishmania species, suggesting that this compound may also possess leishmanicidal properties .

Study on Heme Oxygenase Inhibition

A notable study investigated the inhibitory effects of imidazole-based compounds on heme oxygenase (HO) . The results indicated that 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone could inhibit HO activity, which is critical in various physiological processes including oxidative stress response and inflammation .

In Vivo Studies

In vivo experiments have shown promising results regarding the pharmacokinetics of this compound, with studies indicating good absorption and distribution characteristics in animal models. This suggests potential for further development into a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone, and how is structural integrity validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a ketone intermediate (e.g., 4-bromophenyl butanone) may react with imidazole derivatives under basic conditions.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX or ORTEP-3 ) resolves bond angles and spatial arrangements, as demonstrated in related bromophenyl-imidazole structures .

Q. How is X-ray crystallography applied to determine the molecular geometry of 1-(4-Bromophenyl)-4-1H-imidazol-1-yl-butanone?

  • Procedure : Single-crystal diffraction data are refined using SHELXL , with thermal ellipsoid visualization via ORTEP-3 . Key parameters include bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between the imidazole and bromophenyl moieties .
  • Validation : R-factors (<5%) and residual electron density maps ensure accuracy .

Advanced Research Questions

Q. What explains the regioselectivity discrepancies in cycloaddition reactions involving bromophenyl-imidazolyl butanone derivatives?

  • Mechanistic Insight : Evidence from Molecular Electron Density Theory (MEDT) suggests that interactions between electrophilic Cβ atoms and nucleophilic N=N=C fragments dictate regioselectivity . However, experimental outcomes may deviate due to steric hindrance or solvent effects, as observed in unexpected pyrazole formation instead of Δ²-pyrazoline systems .
  • Resolution : Hybrid DFT calculations (e.g., B3LYP/6-311G**) combined with kinetic studies can reconcile theoretical predictions with experimental data .

Q. How do computational models like MEDT elucidate reaction pathways, and what limitations arise in predicting intermediates?

  • MEDT Analysis : MEDT evaluates electron density changes during transition states, identifying favorable pathways (e.g., [3+2] cycloaddition) . However, it may overlook solvent stabilization or transient intermediates, leading to discrepancies in product stability predictions (e.g., CHCl₃-elimination in pyrazole systems ).
  • Limitations : Implicit solvation models and truncated basis sets reduce accuracy for bulky substituents or non-covalent interactions .

Q. What challenges arise in stabilizing reactive intermediates during synthesis, and how can reaction conditions be optimized?

  • Challenges : Intermediates like Δ²-pyrazoline derivatives are prone to elimination (e.g., CHCl₃ loss) due to electron-withdrawing nitro/bromo groups .
  • Optimization : Low-temperature (-78°C) reactions and inert atmospheres minimize decomposition. Additives (e.g., molecular sieves) can stabilize intermediates by trapping reactive byproducts .

Data Contradiction Analysis

Q. How can conflicting results between theoretical and experimental studies on bromophenyl-imidazolyl butanone derivatives be systematically addressed?

  • Approach :

Validate computational parameters (e.g., solvent models, basis sets) against crystallographic data .

Conduct control experiments to isolate intermediates (e.g., using stopped-flow NMR).

Compare energy profiles from MEDT with experimental kinetic data to identify rate-determining steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.